molecular formula C12H21Br3O3 B3060734 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane CAS No. 7472-00-6

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane

Cat. No. B3060734
CAS RN: 7472-00-6
M. Wt: 453 g/mol
InChI Key: KTNYNRJPTHZVNU-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane, also known as TBT, is a cyclic trioxane compound that has been extensively studied for its potential use as an antimalarial drug. TBT has been shown to have potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for causing malaria. In addition to its antimalarial properties, TBT has also been investigated for its potential use as a cancer therapeutic and as a tool for studying the mechanisms of drug resistance in malaria parasites.

Scientific Research Applications

Synthesis and Spectroscopic Observation

1,3,5-Trioxane-2,4,6-trione, a cyclic trimer of CO2, is synthesized through a multi-step process that involves cyclotrimerization and dehydochlorination, among other steps. The product, a relative of 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane, is detected in solution at low temperatures, and its conversion to CO2 is monitored through spectroscopic methods (Rodig, Snow, Scholl & Rea, 2016).

Structural Studies

The structural properties of derivatives of 1,3,5-trioxane are of interest in scientific research. For instance, the synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane have been detailed, highlighting the cis arrangement of the cyclobutane rings attached to the 1,3,5-trioxane ring. This compound serves as a stable trimeric form of the fragile cyclobutane carbaldehyde, showcasing the structural diversity and stability of these types of compounds (Shorunov, Bermeshev, Demchuk & Nelyubina, 2019).

Chemical Properties and Reactions

The chemical properties and reactions of 1,3,5-trioxane derivatives are explored in various studies. For example, the synthesis and reactions of 5-arylamino-1,2,4-trioxans have been investigated, showcasing their structural similarities to other trioxans and detailing their decomposition products under different conditions (Yamamoto, Akutagawa, Aoyama & Omote, 1980).

Advanced Applications

Advanced applications of 1,3,5-trioxane derivatives include their role in the design of inclusion compounds. For instance, certain molecules undergo self-assembly to produce composite units, termed Piedfort units, which act as hexa-host molecules, demonstrating the compound's potential in host-guest chemistry (Jessiman, MacNicol, Mallinson & Vallance, 1990).

properties

IUPAC Name

2,4,6-tris(2-bromopropan-2-yl)-1,3,5-trioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21Br3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNYNRJPTHZVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1OC(OC(O1)C(C)(C)Br)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322897
Record name 1L-018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7472-00-6
Record name NSC402253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1L-018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
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2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Reactant of Route 3
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Reactant of Route 4
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Reactant of Route 5
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Reactant of Route 6
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane

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